molecular formula C12H12O3 B1600229 (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid CAS No. 452324-76-4

(1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid

Cat. No. B1600229
M. Wt: 204.22 g/mol
InChI Key: JUVHWXZKOCRDDV-VHSXEESVSA-N
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Description

(1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid, also known as DBCA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DBCA is a cyclopropane derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action and physiological effects. In

Mechanism Of Action

The mechanism of action of (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid is not fully understood, but research has suggested that it may act by inhibiting enzymes involved in cancer cell growth and promoting cell death. (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid has also been shown to modulate the activity of neurotransmitters, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

(1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid has been shown to modulate the immune system and reduce inflammation. (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid in lab experiments is its high enantioselectivity, which allows for the isolation of specific enantiomers for study. However, (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid is a synthetic compound and may not accurately reflect the properties of natural compounds. Additionally, the mechanism of action of (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid is not fully understood, which may limit its usefulness in certain types of experiments.

Future Directions

There are many potential future directions for research involving (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid. One area of interest is the development of (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid derivatives with improved efficacy and specificity for certain types of cancer or neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid and its potential applications in other areas of medicine. Finally, research is needed to determine the safety and toxicity of (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid and its derivatives, particularly in humans.

Scientific Research Applications

(1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Research has shown that (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid has also been shown to have neuroprotective effects and may have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-12(14)10-6-9(10)7-2-1-3-11-8(7)4-5-15-11/h1-3,9-10H,4-6H2,(H,13,14)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVHWXZKOCRDDV-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C21)C3CC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC=CC(=C21)[C@@H]3C[C@H]3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001169897
Record name (1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid

CAS RN

452324-76-4
Record name (1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452324-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanecarboxylic acid, 2-(2,3-dihydro-4-benzofuranyl)-, (1R,2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid
Reactant of Route 2
(1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid
Reactant of Route 3
(1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid
Reactant of Route 4
(1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid
Reactant of Route 5
(1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid
Reactant of Route 6
(1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic Acid

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